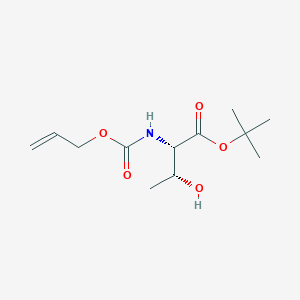

Aloc-Thr-OtBu

Description

The Role of Nα-Carbamate and Carboxyl Ester Protecting Groups in Amino Acid Derivatives

In peptide synthesis, the protection of the α-amino and α-carboxyl groups of amino acids is fundamental to prevent random polymerization and to ensure the formation of the correct peptide sequence. researchgate.netlibretexts.org Nα-carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, are widely used. researchgate.netlibretexts.org These groups are introduced to the amino group and are stable during peptide coupling reactions but can be removed under specific conditions—acidic for Boc and basic for Fmoc. organic-chemistry.orglibretexts.org

Contextualizing Aloc-Thr-OtBu within Advanced Synthetic Methodologies

The compound this compound, or N-α-Allyloxycarbonyl-L-threonine tert-butyl ester, is a prime example of a strategically protected amino acid derivative used in advanced synthetic methodologies. It incorporates the allyloxycarbonyl (Aloc) group for the protection of the α-amino group and a tert-butyl (OtBu) ester for the protection of the carboxyl group.

The Aloc group is an Nα-carbamate that is stable to both the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. peptide.com It is selectively removed by a palladium catalyst, making it orthogonal to many other common protecting groups. peptide.comsigmaaldrich.com The tert-butyl ester protecting the carboxyl group is stable to the conditions used for Aloc group removal but is readily cleaved by acid. peptide.com

This dual protection scheme makes this compound a valuable building block in complex peptide syntheses, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of modified or cyclic peptides where multiple, orthogonal protecting groups are essential. peptide.comnih.gov For instance, it has been utilized in the synthesis of insulin (B600854) lispro via an ester insulin intermediate, where the orthogonal nature of the Aloc and OtBu groups was critical for the successful construction of the complex polypeptide chain. nih.gov

Properties of this compound

| Property | Value |

| Chemical Formula | C12H21NO5 |

| Molecular Weight | 259.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide |

Key Protecting Groups in this compound

| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Conditions |

| Allyloxycarbonyl | Aloc | α-Amino group | Palladium(0) catalyst peptide.comsigmaaldrich.com |

| tert-Butyl ester | OtBu | α-Carboxyl group | Acid (e.g., Trifluoroacetic acid) wikipedia.orgpeptide.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(8(2)14)10(15)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBWBDABYCODNU-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nα Allyloxycarbonyl L Threonine Tert Butyl Ester

Approaches to Nα-Allyloxycarbonylation of L-Threonine and Derivatives

The introduction of the allyloxycarbonyl (Aloc) group to the α-amino function of L-threonine is a key step that can be achieved through several methodologies. The Aloc group is valued for its stability under conditions used for the removal of other protecting groups like Boc and Fmoc, and its selective removal using palladium catalysts. ug.edu.plresearchgate.nethighfine.com

Direct N-Protection Strategies

Direct N-allyloxycarbonylation of L-threonine or its derivatives involves the reaction of the free amino group with an Aloc-donating reagent. A common method is the use of allyl chloroformate (Alloc-Cl) in the presence of a base. highfine.com This approach is often performed on a threonine derivative where the carboxyl group is already esterified to prevent unwanted side reactions. The reaction is typically carried out in a biphasic system or in an organic solvent with an aqueous basic solution to neutralize the hydrochloric acid formed during the reaction.

Another approach involves the use of N-(allyloxycarbonyloxy)succinimide (Alloc-OSu), which offers a more stable and less reactive alternative to Alloc-Cl, potentially leading to cleaner reactions with fewer byproducts. highfine.com The choice of reagent and reaction conditions is crucial to achieve high yields and purity of the N-protected product.

Sequential Protection Regimes

In many synthetic routes, a sequential protection strategy is employed. This involves protecting other reactive functional groups on the threonine molecule before introducing the Aloc group. For instance, the carboxyl and hydroxyl groups might be protected first. This ensures that the N-allyloxycarbonylation occurs specifically at the α-amino group. ontosight.ai

This methodical approach is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where precise control over protecting group orthogonality is essential. peptide.combachem.com The sequence of protection and deprotection steps is carefully planned to allow for the selective removal of each protecting group without affecting others. peptide.com For example, an orthogonal protection scheme might involve an Aloc group for the N-terminus, a tert-butyl ester for a side-chain carboxyl group, and a different protecting group for a hydroxyl function. researchgate.netnih.gov

Carboxyl Protection via tert-Butylation Techniques

The protection of the carboxylic acid group of L-threonine as a tert-butyl ester is a common strategy due to the stability of this ester under various conditions and its facile removal with mild acids. thieme-connect.comnii.ac.jp

Esterification Methods for Threonine Carboxylic Acid

Several methods exist for the tert-butylation of the carboxylic acid of threonine. A widely used method involves the reaction of threonine with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid. thieme-connect.comgoogle.comgoogle.com This reaction is often carried out in a solvent like dioxane. google.com

An alternative and powerful method utilizes tert-butyl acetate (B1210297) in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. thieme-connect.comnii.ac.jp This method has been shown to be efficient for the direct tert-butylation of free amino acids, offering high yields and faster reaction times compared to conventional methods. thieme-connect.comnii.ac.jp

The following table summarizes common reagents for this transformation:

| Reagent/Catalyst | Description | Reference |

| Isobutylene / H₂SO₄ | A traditional method for forming tert-butyl esters. | thieme-connect.com |

| Isobutylene / Perchloric Acid | An alternative acid catalyst for the reaction with isobutylene. | nii.ac.jp |

| tert-Butyl Acetate / Tf₂NH | A modern, efficient method for direct tert-butylation. | thieme-connect.comnii.ac.jp |

Side-Chain Hydroxyl Protection in L-Threonine (e.g., O-tert-Butyl)

The hydroxyl group in the side chain of threonine is also a reactive site that often requires protection during peptide synthesis to prevent side reactions such as O-acylation. peptide.com The tert-butyl group is a common choice for protecting this hydroxyl function, forming a tert-butyl ether. peptide.comiris-biotech.de

The introduction of the O-tert-butyl group can be achieved by reacting N-protected threonine with isobutylene under acidic conditions. For example, a method involves treating a threonine derivative with isobutene and a catalytic amount of concentrated sulfuric acid in dichloromethane (B109758). In some cases, both the carboxylic acid and the side-chain hydroxyl group can be tert-butylated simultaneously. thieme-connect.com A process using tert-butyl methyl ether as the butylating agent with a solid acid catalyst has also been reported to yield O-tert-butyl-L-threonine tert-butyl ester. google.com

The use of O-tert-butyl protection is particularly prevalent in Fmoc-based solid-phase peptide synthesis, where the tert-butyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic cleavage from the resin. peptide.comiris-biotech.denih.gov

Convergent and Stepwise Synthetic Routes to Aloc-Thr-OtBu

The synthesis of this compound can be approached through either a convergent or a stepwise strategy.

In a stepwise synthesis , the protecting groups are introduced sequentially onto the L-threonine backbone. For example, one might first esterify the carboxylic acid to form H-Thr-OtBu, followed by the N-allyloxycarbonylation to yield the final product. This linear approach allows for careful control at each step.

A convergent synthesis , on the other hand, involves the preparation of protected fragments that are then combined. In the context of synthesizing a larger peptide containing the this compound moiety, a convergent approach might involve preparing the dipeptide Fmoc-Glu[Oβ(Alloc-Thr-OtBu)]-OH as a key building block. nih.gov This pre-formed, orthogonally protected dipeptide can then be incorporated into a growing peptide chain, which can be more efficient for the synthesis of long and complex peptides. nih.govgoogle.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

The synthesis of Nα-Allyloxycarbonyl-L-Threonine tert-Butyl Ester involves the protection of the α-amino group of L-Threonine tert-butyl ester with an allyloxycarbonyl (Alloc) group. The optimization of this process is crucial for maximizing yield and purity, with different considerations for laboratory and industrial-scale production. google.com

On a laboratory scale, the focus is often on reaction versatility and high purity, sometimes at the expense of material cost. In contrast, industrial-scale synthesis prioritizes cost-effectiveness, safety, scalability, and consistent, high yields. csic.es The transition from lab to industrial production requires a thorough optimization of several key parameters.

Key Optimization Parameters:

Reagents and Solvents: The choice of the Alloc-introducing reagent (e.g., Allyl chloroformate) and the base (e.g., an organic base like N,N-Diisopropylethylamine (DIEA) or an inorganic base) is critical. Solvents must be chosen to ensure solubility of all reactants while facilitating easy work-up and purification. For industrial applications, factors like solvent toxicity, cost, and recyclability are paramount.

Temperature and Reaction Time: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the acylating agent and minimize side reactions. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion without the formation of degradation products.

Stoichiometry: In a laboratory setting, a slight excess of the acylating agent may be used to drive the reaction to completion. For industrial-scale synthesis, the stoichiometry is carefully optimized to be as close to equimolar as possible to reduce costs and the burden of downstream purification. peptide.com

Work-up and Purification: The purification strategy must be scalable. While laboratory syntheses might rely on column chromatography, industrial processes favor crystallization, extraction, or precipitation due to their lower cost and higher throughput. The formation of the dicyclohexylamine (B1670486) (DCHA) salt of the final product can be employed to facilitate purification and improve the handling of the compound. iris-biotech.de

The following interactive table summarizes the general considerations for optimizing the synthesis of this compound.

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Impact on Yield & Purity |

|---|---|---|---|

| Solvent | High reactant solubility, ease of removal (e.g., Dichloromethane, Tetrahydrofuran). | Low toxicity, low cost, recyclability, high throughput (e.g., Ethyl acetate, Toluene). | Affects reaction rate, solubility of by-products, and ease of purification. |

| Base | Effective acid scavenging, non-nucleophilic (e.g., DIEA, Pyridine). | Low cost, easy to remove, safe handling (e.g., Sodium bicarbonate, Potassium carbonate). | Prevents side reactions; excess or wrong choice can lead to impurities. |

| Temperature | Precise control (e.g., 0°C to room temp) to minimize side reactions. | Wider, but controlled, operating range for energy efficiency and safety. Requires efficient heat transfer. | Lower temperatures generally increase selectivity and purity but may slow the reaction rate. |

| Purification | Silica gel chromatography for high purity. | Crystallization, extraction, and filtration for cost-effectiveness and scalability. csic.es | The chosen method directly determines the final purity and overall process yield. |

Stereochemical Purity and Enantiomeric Integrity Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral centers in L-threonine is of utmost importance during the synthesis of this compound. The L-configuration of the α-carbon and the specific stereochemistry of the β-carbon must be preserved to ensure the biological and structural properties of the final peptide into which it will be incorporated. thieme-connect.de

The primary risk to stereochemical purity is racemization at the α-carbon. This can occur during the activation of the carboxyl group, a step not required for N-protection, but relevant in subsequent peptide couplings. However, the conditions used for N-protection itself, particularly the choice of base and temperature, can influence stereochemical stability. spbu.ru

Factors Influencing Stereochemical Integrity:

Oxazolone Formation: The activation of the carboxyl group of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization. While the carboxyl group in this compound is protected as a tert-butyl ester, this is a critical consideration when using the derivative in subsequent peptide synthesis steps. pitt.edu

Base-Induced Epimerization: Strong bases or elevated temperatures can promote the epimerization of the α-carbon, even without activation of the carboxyl group. Therefore, the use of sterically hindered, non-nucleophilic bases and controlled temperatures is crucial.

Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the purity of the L-threonine starting material. High-quality, enantiomerically pure starting materials are essential. The industrialization of amino acid derivatives has led to significant improvements in the availability of highly pure building blocks. nih.gov

Analytical Verification: The stereochemical purity of this compound must be rigorously verified. This is typically achieved using chiral analytical techniques. Chiral HPLC, using a chiral stationary phase, is a common method to separate and quantify enantiomers or diastereomers. core.ac.uk Gas chromatography (GC) of a derivatized sample can also be employed. nih.gov

The following table outlines key factors and methods to ensure the enantiomeric integrity of this compound during its synthesis and use.

| Factor/Risk | Mitigation Strategy | Verification Method |

|---|---|---|

| Racemization via Oxazolone | Use of urethane-based protecting groups (like Alloc and Fmoc) which suppress this pathway. nih.gov Avoid over-activation in subsequent coupling steps. | Chiral HPLC, Polarimetry. |

| Base-Induced Epimerization | Use of mild, non-nucleophilic bases (e.g., DIEA). Strict temperature control (0°C or below). | Chiral HPLC, NMR spectroscopy. |

| Impure Starting Material | Source high-purity L-Threonine from reputable suppliers. Perform analysis on incoming material. | Supplier Certificate of Analysis, in-house chiral analysis (HPLC/GC). nih.gov |

| Side-Chain Reactions | The tert-butyl ether protecting the hydroxyl group is stable under typical N-protection conditions, preventing side reactions at the β-carbon. | HPLC, Mass Spectrometry (MS), NMR to confirm structure. |

By carefully optimizing reaction conditions and implementing strict controls to maintain stereochemical purity, Nα-Allyloxycarbonyl-L-Threonine tert-Butyl Ester can be synthesized efficiently and with the high degree of quality required for its application in modern peptide synthesis.

Chemical Reactivity and Selective Transformations of Aloc Thr Otbu

Selective Deprotection of the Allyloxycarbonyl (Aloc) Group

The allyloxycarbonyl (Aloc) protecting group is prized for its stability under a wide array of conditions, including both acidic and basic environments, which makes it orthogonal to many other protecting groups used in peptide synthesis. thieme-connect.dejku.at Its removal is typically achieved under mild, neutral conditions, preserving sensitive functionalities within the molecule. jku.atgoogle.com

Palladium(0)-Catalyzed Allyl Transfer Mechanisms

The most prevalent and efficient method for the cleavage of the Aloc group is through a Palladium(0)-catalyzed allyl transfer reaction. jku.atgoogle.com This process is initiated by the oxidative addition of the palladium(0) catalyst, commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl moiety of the Aloc group. This forms a cationic η³-allylpalladium(II) complex. jku.atuva.nl

The mechanism proceeds as the palladium complex coordinates to the double bond of the allyl group. This is followed by the cleavage of the allyl-oxygen bond, which results in the formation of the π-allylpalladium intermediate and the release of the unstable carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. uva.nl For the catalytic cycle to be completed, the allyl group must be transferred from the palladium complex to a scavenger molecule. jku.at This entire process occurs under mild and essentially neutral conditions, which is a significant advantage for syntheses involving sensitive substrates like glycopeptides. google.com

Role of Scavengers in Palladium-Mediated Deprotection

The success of the Pd(0)-catalyzed deprotection hinges on the presence of an allyl group acceptor, or "scavenger," which traps the allyl cation from the π-allylpalladium complex, thereby regenerating the Pd(0) catalyst for subsequent cycles. jku.at The choice of scavenger is critical and can be tailored to the specific requirements of the reaction, ensuring compatibility with other protecting groups and functionalities present in the substrate. jku.at

A wide variety of nucleophiles and hydrogen donors have been employed as scavengers. Soft C-nucleophiles are particularly effective. For instance, N,N-dimethylbarbituric acid has been used for the quantitative removal of the Aloc group from an N-terminal aminoxy function without affecting the sensitive N-O bond. rsc.org Other common scavengers include morpholine (B109124), dimedone, and N-methylaniline. jku.atgoogle.comthieme-connect.de The selection of the scavenger can be crucial; for example, when deprotecting Fmoc-protected peptides, using a secondary amine like morpholine can lead to the unintended cleavage of the Fmoc group. thieme-connect.de In such cases, a less basic scavenger like N-methylaniline is preferred. thieme-connect.de Phenylsilane and tributyltin hydride are also effective hydrogen-donating scavengers. jku.atub.edu Recent studies have also highlighted the efficacy of dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) as a scavenger, particularly for the deprotection of secondary amines on a solid phase, where it has been shown to be superior to morpholine or phenylsilane. researchgate.net

Table 1: Common Scavengers for Pd(0)-Catalyzed Aloc Deprotection This table is interactive. You can sort and filter the data.

| Scavenger | Type | Typical Conditions | Reference(s) |

|---|---|---|---|

| Morpholine | Nucleophile | Pd(PPh₃)₄, THF/DMSO/0.5M HCl | jku.atthieme-connect.de |

| Dimedone | C-Nucleophile | Pd(PPh₃)₄, THF | jku.atgoogle.com |

| N,N'-Dimethylbarbituric Acid | C-Nucleophile | Pd(PPh₃)₄, CH₂Cl₂ | jku.atrsc.org |

| Tributyltin Hydride (Bu₃SnH) | Hydrogen Donor | Pd(0), Acylating Agent | uva.nl |

| Phenylsilane (PhSiH₃) | Hydrogen Donor | Pd(PPh₃)₄ | jku.atub.edu |

| N-Methylaniline (NMA) | Nucleophile | Pd(PPh₃)₄, CHCl₃/AcOH | thieme-connect.de |

| Dimethylamine Borane (Me₂NH·BH₃) | Hydrogen Donor | Pd(PPh₃)₄, Solid-Phase | researchgate.net |

| Acetic Acid/N-Methylmorpholine | Acid/Base | Pd(PPh₃)₄, Chloroform (B151607) | google.com |

Kinetic Studies of Aloc Cleavage

While detailed kinetic data specifically for the cleavage of the Aloc group from Aloc-Thr-OtBu is not extensively documented in the reviewed literature, studies on related systems provide valuable insights. Research has highlighted that there are differences in the reaction kinetics of the deprotection step between secondary and primary amines. researchgate.net The deprotection of Aloc from secondary amines can be slower or more challenging compared to primary amines, such as those found in standard α-amino acids, necessitating optimization of scavenger concentration and reaction time. researchgate.net The efficiency of the cleavage is also dependent on the quality and concentration of the palladium catalyst. thieme-connect.de The development of methods for monitoring deprotection, such as HPLC analysis, is crucial for optimizing reaction conditions and ensuring complete cleavage. nih.gov

Alternative Cleavage Methods for Aloc

Although palladium-catalyzed allyl transfer is the predominant method, other techniques for Aloc group removal exist. Historically, methods included catalytic hydrogenolysis using palladium or platinum catalysts, reduction with metallic sodium in liquid ammonia, or the use of phosphonium (B103445) iodide in glacial acetic acid. google.com However, these conditions are often harsh and lack the selectivity required for complex molecules, limiting their modern application. google.com

Another strategy involves the isomerization of the allyl ether to a more labile enol ether, which can then be cleaved under mild acidic hydrolysis. organic-chemistry.org This is typically achieved using a strong base like potassium tert-butoxide (KOtBu) to induce the isomerization. organic-chemistry.org However, this method is generally not suitable for substrates that are sensitive to strong bases, which could compromise the integrity of other functional groups or chiral centers within the molecule. organic-chemistry.org

Selective Deprotection of the tert-Butyl Ester (OtBu) Group

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids in peptide synthesis due to its high stability under neutral and basic conditions. fiveable.meacsgcipr.org This stability makes it orthogonal to the Fmoc group, which is base-labile, and the Aloc group, which is removed by palladium catalysis. thieme-connect.depeptide.com The cleavage of the OtBu group is specifically achieved under acidic conditions. fiveable.meacsgcipr.org

Acid-Labile Deprotection Mechanisms and Conditions

The deprotection of the tert-butyl ester proceeds through an acid-catalyzed hydrolysis mechanism. fiveable.meacsgcipr.org The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgstackexchange.com However, due to the structure of the tert-butyl group, the cleavage follows a pathway involving the formation of a stable tertiary carbocation (the tert-butyl cation) in what is known as an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. acsgcipr.orgacs.org The released tert-butyl cation is highly reactive and can subsequently be deprotonated to form isobutylene (B52900) or react with nucleophiles present in the reaction mixture. stackexchange.compeptide.com

A variety of acidic reagents can be used for this transformation. Trifluoroacetic acid (TFA) is the most common reagent, often used in high concentrations (e.g., 95%) for the final deprotection step in solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com Other protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid are also effective. fiveable.meacsgcipr.orgnih.gov Lewis acids, for example, ferric chloride (FeCl₃) or zinc bromide (ZnBr₂), have also been shown to effectively cleave t-butyl esters, sometimes offering enhanced selectivity, particularly in on-resin manipulations. nih.gov

The reactive tert-butyl cation generated during deprotection can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, methionine, tyrosine, and cysteine. acs.orgsigmaaldrich.com To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocations. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. sigmaaldrich.comresearchgate.net The choice of scavenger depends on the amino acid composition of the peptide. sigmaaldrich.com For instance, EDT is particularly effective at preventing tryptophan oxidation and assisting in the removal of trityl groups from cysteine. sigmaaldrich.com

Table 2: Selected Conditions for Acid-Labile Deprotection of tert-Butyl Esters This table is interactive. You can sort and filter the data.

| Reagent(s) | Scavenger(s) | Substrate/Context | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) (95%) | Water, Thioanisole, EDT, TIS | General peptide deprotection (SPPS) | nih.govsigmaaldrich.com |

| Hydrochloric Acid (HCl) | - | Solution-phase, often with other acid-labile groups | fiveable.meacsgcipr.orgthieme-connect.de |

| Sulfuric Acid (H₂SO₄) | - | General ester hydrolysis | fiveable.meacsgcipr.org |

| Ferric Chloride (FeCl₃) | - | On-resin selective deprotection | nih.gov |

| Zinc Bromide (ZnBr₂) | - | Solution-phase in CH₂Cl₂ | nih.gov |

| p-Toluenesulfonic Acid | - | Selective removal in presence of Cbz/Tfa | acsgcipr.org |

| TFA (1-2%) in DCM | Triisopropylsilane (TIS) | Selective deprotection of highly acid-labile groups | peptide.comsigmaaldrich.com |

Selective cleavage of the OtBu group in the presence of other acid-sensitive protecting groups, such as O-tert-butyl ethers, is possible by carefully controlling the reaction conditions. thieme-connect.de For example, tert-butyl esters are generally more acid-labile than tert-butyl ethers, allowing for a degree of selective deprotection, although this requires finely tuned conditions. thieme-connect.de

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| N-Allyloxycarbonyl-L-threonine tert-butyl ester | This compound |

| Allyloxycarbonyl | Aloc |

| tert-Butyl Ester | OtBu / tBu |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Morpholine | C₄H₉NO |

| Dimedone | C₈H₁₂O₂ |

| N,N'-Dimethylbarbituric Acid | C₆H₈N₂O₃ |

| Tributyltin Hydride | Bu₃SnH |

| Phenylsilane | PhSiH₃ |

| Dimethylamine borane complex | Me₂NH·BH₃ |

| Acetic Acid | AcOH |

| N-Methylmorpholine | NMM |

| N-Methylaniline | NMA |

| Carbon Dioxide | CO₂ |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Potassium tert-butoxide | KOtBu |

| Trifluoroacetic Acid | TFA |

| Hydrochloric Acid | HCl |

| Sulfuric Acid | H₂SO₄ |

| p-Toluenesulfonic acid | TsOH |

| Ferric Chloride | FeCl₃ |

| Zinc Bromide | ZnBr₂ |

| Triisopropylsilane | TIS |

| 1,2-Ethanedithiol | EDT |

| Thioanisole | C₇H₈S |

| Tryptophan | Trp |

| Methionine | Met |

| Tyrosine | Tyr |

| Cysteine | Cys |

| Benzyloxycarbonyl | Cbz / Z |

| Trifluoroacetyl | Tfa |

| Dichloromethane (B109758) | DCM / CH₂Cl₂ |

| Tetrahydrofuran | THF |

Prevention of Side Reactions during Acidolysis (e.g., Cation Scavenging)

The removal of the tert-butyl (tBu) ester from the C-terminus of this compound is typically achieved through acidolysis, often using trifluoroacetic acid (TFA). sigmaaldrich.com During this process, highly reactive tert-butyl cations (tBu+) are generated. sigmaaldrich.compeptide.com These electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within a peptide sequence, such as methionine, cysteine, tryptophan, and tyrosine. sigmaaldrich.com The thioether of methionine and the thiol of cysteine are particularly susceptible to S-alkylation. sigmaaldrich.comacs.org

To mitigate these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.comacs.org Scavengers trap the carbocations generated during deprotection, preventing their reaction with the peptide. acs.org The choice and combination of scavengers are critical for maximizing the efficiency of the cleavage process and minimizing side product formation. acs.org

Commonly used scavengers and their functions are detailed in the table below:

| Scavenger | Function | Citation |

| Triisopropylsilane (TIS) | Traps trityl (Trt) and tert-butyl (tBu) cations. | acs.org |

| Water (H₂O) | Effective at trapping tBu cations. | acs.org |

| 1,2-Ethanedithiol (EDT) | A very effective scavenger for t-butyl cations and assists in the removal of trityl groups from cysteine. | sigmaaldrich.com |

| Thioanisole | A π-nucleophile that can intercept t-butyl cations. | researchgate.net |

| Anisole | A π-nucleophile scavenger. | researchgate.net |

| Phenol | Acts as a scavenger for carbocations. | sigmaaldrich.com |

| Dithiothreitol (DTT) | A reducing agent that can suppress the oxidation of methionine. | peptide.com |

A widely used cleavage mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and EDT. sigmaaldrich.com However, for many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially when acid-labile side-chain protecting groups like Boc on tryptophan are used. sigmaaldrich.com For peptides containing cysteine and multiple t-butyl protected residues, the addition of EDT is often recommended. sigmaaldrich.com

Orthogonal Deprotection Strategies for OtBu

The Aloc (allyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups in this compound are orthogonal, meaning they can be removed selectively without affecting each other. iris-biotech.dehighfine.com This orthogonality is fundamental to modern peptide synthesis, allowing for specific modifications at different sites of a peptide. iris-biotech.de

The Aloc group is stable to the acidic conditions used to remove the OtBu group and the basic conditions used for Fmoc group removal. highfine.comsigmaaldrich.com It is typically removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. sigmaaldrich.commerel.si

Conversely, the OtBu group is stable to the conditions used for Aloc and Fmoc deprotection. iris-biotech.de It is cleaved under strong acidic conditions, commonly with a high concentration of TFA. sigmaaldrich.comthermofisher.com

This orthogonal protection scheme allows for strategic deprotection sequences. For instance, the Aloc group can be selectively removed to expose the N-terminal amine for further chain elongation or modification, while the C-terminal OtBu group and other acid-labile side-chain protecting groups remain intact. uva.nlkohan.com.tw Subsequently, the OtBu group can be removed during the final global deprotection step.

Several reagents can be used for the selective deprotection of the OtBu group, although TFA remains the most common. Some alternatives offer milder conditions or different selectivities. organic-chemistry.org For example, cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups. organic-chemistry.org

Reactivity of the Threonine Side Chain (Hydroxyl Group) in Protected Context

The hydroxyl group of the threonine side chain in this compound is a key site for functionalization and is crucial for studying post-translational modifications. core.ac.ukchomixbio.com While the amino and carboxyl termini are protected, the hydroxyl group remains available for chemical manipulation.

Regioselective Functionalization and Derivatization

The hydroxyl group of the protected threonine can be selectively functionalized. thieme-connect.com This allows for the introduction of various chemical moieties to modify the properties of the resulting peptide. For example, the hydroxyl group can be a target for acylation or alkylation, although care must be taken to avoid side reactions. units.it

In some synthetic strategies, the threonine side chain is itself protected, often with a tert-butyl (tBu) group, to prevent unwanted reactions during peptide synthesis. nih.gov However, in the context of this compound, the unprotected hydroxyl group is a handle for specific modifications.

Role in Post-Translational Modification Studies (e.g., Phosphorylation, Glycosylation)

The threonine residue is a common site for post-translational modifications (PTMs), which are critical for regulating protein function in biological systems. chomixbio.comthermofisher.comsigmaaldrich.com this compound and similar protected threonine derivatives are essential tools for synthesizing peptides and proteins with specific PTMs for research purposes.

Phosphorylation:

Protein phosphorylation, primarily on serine, threonine, and tyrosine residues, is a fundamental regulatory mechanism in cells. thermofisher.comcreative-proteomics.comabcam.com The synthesis of phosphopeptides is crucial for studying the effects of phosphorylation on protein structure and function. researchgate.net Protected threonine derivatives are used to incorporate phosphothreonine into peptides. This can be achieved by using a pre-phosphorylated threonine building block or by phosphorylating the threonine residue after its incorporation into the peptide chain. researchgate.net

Glycosylation:

Glycosylation, the attachment of sugar moieties to proteins, is another major PTM that affects protein folding, stability, and function. thermofisher.comsigmaaldrich.com O-linked glycosylation occurs on the hydroxyl group of serine and threonine residues. chomixbio.comthermofisher.com The synthesis of glycopeptides relies on the use of protected glycosylated amino acid building blocks. nih.govresearchgate.net For example, an N-acetyl-galactosamine (GalNAc) unit can be attached to the hydroxyl group of a protected threonine derivative to create a building block for the synthesis of mucin-type glycopeptides. nih.govresearchgate.net

The use of protected threonine derivatives like this compound allows for the precise, site-specific introduction of these modifications, enabling detailed studies of their biological roles. pnas.orgpnas.org

Applications in Advanced Organic and Peptide Synthesis

Utilization as a Monomer in Peptide Synthesis

The primary application of Aloc-Thr-OtBu is as a monomer unit in the construction of peptide sequences. The key to its utility lies in the orthogonality of its protecting groups. The Aloc group is stable to the acidic conditions used to remove tert-butyl (tBu) and tert-butoxycarbonyl (Boc) groups, and it is also stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com This allows for the selective removal of the Aloc group using palladium catalysts, enabling specific modifications at the threonine's nitrogen atom without affecting other protected parts of the peptide. peptide.com This feature is crucial for creating complex peptide architectures such as branched or cyclic peptides.

In the context of Solid-Phase Peptide Synthesis (SPPS), this compound or its Fmoc-protected counterpart, Fmoc-Thr(tBu)-OH, are valuable reagents for introducing a threonine residue. lifetein.com The synthesis is performed on an insoluble polymer support, which allows for the easy removal of excess reagents and by-products by simple filtration and washing. lifetein.com The tert-butyl ether protecting the threonine side-chain hydroxyl group is robust and prevents O-acylation during coupling steps. The N-terminal protecting group (either Aloc or the more common Fmoc) is removed at each cycle to allow for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus. lifetein.com When Aloc is used, its selective removal on the solid support can expose a single amino group for further derivatization. google.com

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain. nih.goviris-biotech.de This reaction is sequence-dependent, being most problematic in Asp-Gly, Asp-Asn, and Asp-Ser/Thr sequences, and is promoted by the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc deprotection. nih.govresearchgate.net The formation of the cyclic aspartimide intermediate can lead to by-products and racemization. iris-biotech.de

While the bulky tert-butyl group on the threonine side chain of this compound primarily prevents side reactions at the threonine residue itself, the local peptide conformation it induces can influence reactions at adjacent residues. researchgate.net General strategies to mitigate aspartimide formation include:

Using weaker bases: Replacing 20% piperidine with 50% morpholine (B109124) for the Fmoc-deprotection step can significantly reduce aspartimide formation, although cleavage may be less efficient. iris-biotech.de

Acidic Additives: The addition of an acidic modifier like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can suppress the side reaction. iris-biotech.depeptide.comresearchgate.net

Bulky Asp Protecting Groups: Utilizing aspartate derivatives with bulkier side-chain protecting groups than the standard OtBu, such as 3-ethyl-3-pentyl (Epe), can sterically hinder the cyclization reaction. iris-biotech.deiris-biotech.de

Backbone Protection: The incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen can disrupt secondary structures that facilitate aspartimide formation. peptide.com

The coupling of this compound, or more commonly the analogous Fmoc-Thr(tBu)-OH, in SPPS generally proceeds with high efficiency. The steric hindrance from the side-chain tBu group does not significantly impede the acylation reaction under standard protocols. chempep.com The reaction kinetics are favorable when using modern coupling reagents, which activate the carboxylic acid to facilitate amide bond formation. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) being preferred over less polar options like dichloromethane (B109758) (DCM) for the coupling step. chempep.com

To ensure the coupling reaction goes to completion, the process is often monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines on the resin. csic.es If the test is positive, indicating an incomplete reaction, a second coupling step is performed before proceeding to the next deprotection cycle. csic.es

Table 1: Common Coupling Reagents and Conditions for SPPS

| Coupling Reagent | Additive | Base | Solvent | General Characteristics |

|---|---|---|---|---|

| HBTU / HCTU | HOBt | DIPEA | DMF | Standard, efficient uronium-based reagents. |

| HATU | HOAt | DIPEA | DMF | Highly efficient guanidinium-based reagent, accelerates coupling and reduces racemization. chempep.com |

| DIC | HOBt / Oxyma | - | DMF/DCM | Carbodiimide-based reagent, cost-effective. HOBt or Oxyma is added to suppress side reactions. chempep.com |

| PyBOP | HOBt | DIPEA | NMP | Phosphonium-based reagent, effective for difficult couplings. |

This compound and related derivatives like H-Thr(tBu)-OtBu are also valuable in classical solution-phase peptide synthesis (LPPS). nbinno.com This method, which involves purification after each coupling and deprotection step, is often used for the synthesis of short peptides or for large-scale production where the economics differ from SPPS. tu-darmstadt.de The orthogonal protecting groups of this compound are particularly advantageous in solution-phase synthesis, for instance, in the preparation of a protected dipeptide building block like Fmoc-Glu[Oβ(Alloc-Thr-OtBu)]-OH, which can then be used in a larger synthetic strategy. nih.gov

For the synthesis of large peptides and small proteins (typically >50 amino acids), a convergent or "segment condensation" approach is often superior to a linear stepwise synthesis. ub.edu This strategy involves the separate synthesis of protected peptide fragments, which are then joined together. This compound is well-suited for this approach. A peptide fragment can be synthesized with an N-terminal Aloc group, which can be selectively removed in solution using a palladium catalyst to reveal the free amine for coupling with another peptide fragment. nih.govresearchgate.net

This orthogonality is also fundamental to chemoselective ligation techniques, such as Native Chemical Ligation (NCL). In a typical NCL cycle, an N-terminal cysteine residue is required for the ligation step. The use of an Aloc-protected cysteine allows for a one-pot ligation-deprotection-ligation sequence, where the Aloc group is removed post-ligation to prepare the growing chain for the next fragment addition. researchgate.net The principles demonstrated with Aloc-Cys are applicable to strategies involving Ser/Thr ligation as well. core.ac.uk

Strategies for Minimizing Side Reactions in SPPS (e.g., Aspartimide Formation)

Application in Solution-Phase Peptide Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Beyond its role in constructing peptide backbones, the inherent chirality of this compound makes it a valuable chiral building block for asymmetric synthesis. wiley.com In this context, the pre-existing, enantiomerically pure stereocenters of the threonine derivative are used to control the stereochemical outcome of a chemical reaction, creating new chiral centers in a target molecule with high selectivity.

Protected threonine derivatives have been successfully employed in several types of asymmetric reactions:

As Organocatalysts: O-tert-butyl protected threonine has been shown to be a highly effective and syn-selective organocatalyst for direct asymmetric aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction.

As Chiral Ligands: Threonine has been used as the chiral backbone for the synthesis of complex ligands, such as NeoPHOX ligands, which are used in transition-metal-catalyzed asymmetric reactions like hydrogenation and allylic substitution. beilstein-journals.org

As Chiral Precursors: The threonine framework can be chemically transformed into other valuable chiral molecules. For example, d-threonine-derived aziridines serve as versatile intermediates for the stereoselective synthesis of orthogonally protected β-methylcysteine derivatives, which are components of lantibiotic peptides. nih.gov

The use of readily available chiral amino acids like threonine as starting materials is a cornerstone of modern synthetic organic chemistry, providing an efficient pathway to complex and enantiomerically pure target molecules, including pharmaceuticals and natural products. nih.gov

Synthesis of Complex Natural Products and Bioactive Compounds

A prominent example is the total synthesis of teixobactin, a potent cyclic depsipeptide antibiotic. nih.gov In one reported synthesis, Alloc-D-Thr-OH was utilized as a key starting material. nih.gov This building block was first coupled with Fmoc-Ile-OH to form a depsipeptide. nih.gov The use of the Alloc group was crucial as it remained intact during the removal of other protecting groups, such as the 4-methoxybenzyl (PMB) ester, using trifluoroacetic acid (TFA). nih.gov Later in the synthesis, the Alloc group was selectively removed using a palladium catalyst, Pd(PPh₃)₄, to expose the amino group for subsequent coupling with Boc-Ser(OtBu)-OH, advancing the construction of the peptide backbone. nih.gov This demonstrates the principle of orthogonality, where the Aloc group is stable to acidic conditions used to remove the OtBu or PMB groups, and vice-versa.

In the synthesis of analogues of Kahalalide F, a complex antitumor depsipeptide isolated from a marine mollusk, related strategies are employed. google.com Synthetic routes for Kahalalide F analogues involve the stepwise assembly of two large peptide fragments. google.com In these processes, an orthogonal protecting scheme is essential for success. google.com The synthesis plan often utilizes an Alloc group on one of the amino acid residues, which can be selectively removed in the presence of other protecting groups like Fmoc and Boc. google.com For instance, a dipeptide fragment can be prepared from Alloc-Phe-OH and H-Thr-OtBu, showcasing the compatibility and utility of these specific protected amino acids in building up segments of a larger natural product. google.com

The following table summarizes the use of Aloc-threonine derivatives in the synthesis of these bioactive compounds.

| Target Compound | Key Building Block | Orthogonal Protecting Groups | Purpose of Aloc/OtBu | Reference |

| Teixobactin | Alloc-D-Thr-OH | Alloc, Fmoc, Boc, PMB | Alloc group provides orthogonal protection to Fmoc and acid-labile groups during peptide elongation. | nih.gov |

| Kahalalide F Analogues | H-Thr-OtBu (used with Alloc-protected amino acids) | Alloc, Fmoc, Boc | The combination allows for selective deprotection and fragment coupling in a convergent synthesis strategy. | google.com |

Construction of Non-Natural Amino Acid Derivatives and Peptidomimetics

The creation of non-natural amino acids and peptidomimetics—molecules that mimic the structure and function of peptides—is a major focus of medicinal chemistry, aiming to develop therapeutics with improved stability, bioavailability, and efficacy. nih.govresearchgate.net this compound serves as a versatile scaffold for generating such compounds. The protected threonine backbone can be chemically modified, or it can be incorporated into peptide sequences that are then cyclized or otherwise altered to constrain their conformation.

One approach involves the synthesis of thioether-containing analogues of compstatin, a peptide inhibitor of the complement system. lambris.com While the direct synthesis used Fmoc-Thr(tBu)-OH, the principle relies on the stability of the tBu side-chain protection during solid-phase peptide synthesis (SPPS) and subsequent modifications. lambris.com The use of a stable side-chain protecting group like OtBu is essential while building the peptide chain and preparing for cyclization reactions that form the peptidomimetic structure. lambris.com Replacing a labile disulfide bond with a stable thioether bridge is a common strategy to increase the in-vivo stability of bioactive peptides. lambris.com

Furthermore, the Aloc group is instrumental in synthesizing N-methylated amino acids, a common modification to create peptidomimetics with increased resistance to proteolysis. chemrxiv.org For example, the synthesis of Alloc-Nme-Thr(tBu)-OH was developed for inclusion in a peptide library. chemrxiv.org The synthesis involved the methylation of the carbamate (B1207046) amine using methyl iodide, followed by palladium-catalyzed removal of the Alloc group to yield the N-methylated, side-chain-protected threonine building block, ready for incorporation into a peptide chain. chemrxiv.org

The design of peptidomimetics often involves creating cyclic peptides to reduce conformational flexibility, which can lead to improved binding affinity and stability. nih.gov The orthogonal nature of the Aloc and OtBu groups is highly advantageous in such strategies. The Aloc group can be removed to allow for N-terminal extension or modification, while the OtBu group protects the side-chain hydroxyl during these steps. Conversely, the OtBu group can be removed to allow for side-chain modification or cyclization via an ester linkage, while the Aloc group protects the N-terminus.

| Peptidomimetic Strategy | Role of Thr(OtBu) Building Block | Related Protecting Group Used | Target/Application | Reference |

| Thioether-bridged peptides | Provides stable side-chain protection during SPPS and backbone modification. | Fmoc | Compstatin analogues (Complement inhibitors) | lambris.com |

| N-methylation | Serves as a scaffold for creating the N-methylated derivative Alloc-Nme-Thr(tBu)-OH. | Alloc | Phytosulfokine (PSK) peptide library | chemrxiv.org |

| Peptide Cyclization | The protected threonine can act as a stable component during the synthesis of linear precursors prior to head-to-tail or side-chain cyclization. | Fmoc/Boc | General peptidomimetic design | nih.gov |

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technology for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqwisdomlib.org These libraries are then screened for biological activity to identify lead compounds. The principles of solid-phase synthesis and the use of orthogonal protecting groups are central to combinatorial chemistry, and building blocks like this compound are well-suited for these applications.

The use of protected threonine derivatives, such as Fmoc-Thr(tBu)-OH and its Alloc-protected counterpart, is common in the generation of peptide libraries. For instance, in the synthesis of a phytosulfokine (PSK) peptide library, Fmoc-allo-Thr(tBu)-OH was used to introduce a diastereomer of threonine into the peptide sequence via standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS). chemrxiv.org The use of a protected threonine building block allows for its incorporation at any desired position in the peptide sequence across a library of compounds. The OtBu group ensures the side-chain hydroxyl does not interfere with the repetitive coupling and deprotection cycles of SPPS. chemrxiv.org

Similarly, the development of one-bead-one-compound (OBOC) libraries on topologically segregated TentaGel beads for high-throughput screening has utilized Fmoc-D-Thr(OtBu)-OH. nih.gov In this sophisticated method, the outer layer of the bead is used for library synthesis while the inner core is used for chemical encoding. nih.gov The stability of the OtBu protecting group is critical during the multiple synthetic steps involved in constructing both the library molecule on the surface and the encoding structure within the bead. nih.gov The Aloc group offers an orthogonal protection strategy that is fully compatible with these methods, allowing for selective deprotection and diversification at specific positions within the library, which is a key advantage in creating complex and diverse molecular libraries. researchgate.net

| Library Type | Building Block Variant | Synthetic Method | Role in Library Synthesis | Reference |

| Phytosulfokine (PSK) Peptide Library | Fmoc-allo-Thr(tBu)-OH | Fmoc/tBu-based SPPS | Enables incorporation of a non-natural threonine isomer into a library of peptides for biological evaluation. | chemrxiv.org |

| One-Bead-One-Compound (OBOC) Library | Fmoc-D-Thr(OtBu) | SPPS on TentaGel Beads | Used as a building block for the synthesis of a dipeptide library on a specialized solid support for high-throughput screening. | nih.gov |

Advanced Analytical and Spectroscopic Methodologies in Research Context

Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysisresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of Aloc-Thr-OtBu. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry of the molecule. frontiersin.org

In one study, ¹H NMR data for this compound in deuterochloroform (CDCl₃) showed characteristic peaks that confirm its structure. For instance, the proton of the ddt (doublet of doublets of triplets) at 5.93 ppm corresponds to the vinyl proton of the Aloc group. frontiersin.org The singlet at 1.48 ppm is indicative of the nine equivalent protons of the tert-butyl (OtBu) group. frontiersin.org The doublet at 1.24 ppm corresponds to the methyl group protons of the threonine residue. frontiersin.org

¹³C NMR spectroscopy further corroborates the structure, with key signals at 170.3 ppm (ester carbonyl), 156.7 ppm (carbamate carbonyl), 132.8 ppm (alkene CH), 117.9 ppm (alkene CH₂), 82.8 ppm (quaternary carbon of the tert-butyl group), and 28.2 ppm (methyl carbons of the tert-butyl group). frontiersin.org The specific chemical shifts and coupling constants observed in the NMR spectra are critical for confirming the (2S, 3R) stereochemistry of the threonine backbone, which is essential for its application in peptide synthesis. lcms.cz

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃ frontiersin.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 5.93 | ddt | -CH=CH₂ (Aloc) |

| ¹H | 5.46 | d | NH |

| ¹H | 5.39 – 5.28 | m | -CH=CH ₂ (Aloc) |

| ¹H | 5.22 | dq | -CH=CH ₂ (Aloc) |

| ¹H | 4.59 | dt | -O-CH ₂-CH=CH₂ (Aloc) |

| ¹H | 4.26 | s | α-H (Thr) |

| ¹H | 4.19 | d | β-H (Thr) |

| ¹H | 1.48 | s | -C(CH ₃)₃ (OtBu) |

| ¹H | 1.24 | d | γ-CH ₃ (Thr) |

| ¹³C | 170.3 | - | C =O (ester) |

| ¹³C | 156.7 | - | C =O (carbamate) |

| ¹³C | 132.8 | - | -C H=CH₂ (Aloc) |

| ¹³C | 117.9 | - | -CH=C H₂ (Aloc) |

| ¹³C | 82.8 | - | -C (CH₃)₃ (OtBu) |

| ¹³C | 68.5 | - | β-C (Thr) |

| ¹³C | 66.1 | - | -O-C H₂- (Aloc) |

| ¹³C | 59.6 | - | α-C (Thr) |

| ¹³C | 28.2 | - | -C(C H₃)₃ (OtBu) |

| ¹³C | 20.1 | - | γ-C (Thr) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation of Intermediates and Productsresearchgate.netcsir.co.za

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. frontiersin.org

In electrospray ionization (ESI) mass spectrometry, this compound is typically observed as a sodium adduct, [M+Na]⁺. For instance, the calculated mass for [C₁₂H₂₁NO₅ + Na]⁺ is 282.1312 m/z, and experimental findings show a value of 282.1313 m/z, confirming the molecular formula. frontiersin.org

Fragmentation patterns observed in MS/MS experiments can provide further structural information. libretexts.org The fragmentation of this compound under mass spectrometric conditions can involve the loss of the tert-butyl group, the Aloc group, or other characteristic fragments, which helps to piece together the molecule's structure. libretexts.orgpeptide.com For example, the loss of a tert-butyl group would result in a fragment with a mass difference of 57 amu.

Chromatographic Techniques for Purity, Yield, and Enantiomeric Excess Determinationresearchgate.netijpsjournal.com

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity, including its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) in Process Development and Quality Controlhumanjournals.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. pharmtech.com In process development, HPLC is used to monitor the progress of the synthesis reaction, allowing for optimization of reaction conditions to maximize yield and minimize impurities. iosrphr.orgasianjpr.com For quality control, HPLC is employed to determine the purity of the final product. humanjournals.comrsc.org

Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.orgsigmaaldrich.com The retention time of this compound in an HPLC system is a key identifier and can be used to quantify its presence in a mixture. For example, a preparative RP-HPLC method has been described with a retention time of 9.3 minutes for this compound. frontiersin.org

Table 2: Example of HPLC Conditions for this compound Analysis frontiersin.org

| Parameter | Condition |

| Column | XBridge BEH C18, 5 µm or Sunfire C18 (19 x 150 mm) |

| Mobile Phase | Gradient of acetonitrile in water (often with 0.1% TFA) |

| Detection | Photodiode array detector (210–300 nm) |

| Flow Rate | Variable, dependent on column dimensions |

| Retention Time (tR) | 9.3 min (preparative) |

Chiral Chromatography for Enantiomeric Purity Assessmentijpsjournal.com

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially for applications in the synthesis of stereochemically defined peptides. Chiral chromatography is the most reliable method for this purpose. ijpsjournal.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. jackwestin.com

The separation allows for the quantification of each enantiomer, and thus the determination of the enantiomeric excess (ee). ijpsjournal.com While specific chiral chromatography methods for this compound are not extensively detailed in the provided search results, the general principle involves forming transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times. ijpsjournal.com This allows for the accurate measurement of the desired L-enantiomer and any contaminating D-enantiomer.

X-Ray Crystallography for Solid-State Structural and Conformational Studies

A comprehensive search of scientific literature and crystallographic databases was conducted to identify studies on the solid-state structure and conformational analysis of the chemical compound N-allyloxycarbonyl-L-threonine tert-butyl ester (this compound) using X-ray crystallography.

Despite extensive investigation, no specific published research containing the X-ray crystal structure, detailed crystallographic data, or related data tables for the isolated compound this compound could be located. While this compound is referenced in the literature as a valuable intermediate in the synthesis of more complex peptides, the solid-state structural analysis of this specific protected amino acid derivative does not appear to be available in the public domain. Therefore, the presentation of detailed research findings and data tables on its crystal structure is not possible at this time.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Protecting Group Introduction and Removal

The synthetic utility of Aloc-Thr-OtBu is fundamentally tied to the chemical strategies used to introduce and subsequently remove its two key protecting groups: the N-terminal allyloxycarbonyl (Aloc) group and the C-terminal tert-butyl (OtBu) ester.

Introduction of Protecting Groups: The synthesis of this compound begins with L-Threonine, whose carboxylic acid functional group is first protected as a tert-butyl ester. This is typically achieved via acid-catalyzed esterification with isobutylene (B52900). Subsequently, the amino group of the resulting Thr-OtBu is protected using the Aloc group. This reaction involves the treatment of Thr-OtBu with allyl chloroformate in the presence of a base, such as sodium bicarbonate or an organic base like N-methylmorpholine (NMM), in an appropriate solvent. The mechanism is a standard nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of allyl chloroformate, leading to the formation of the carbamate (B1207046) linkage and elimination of a chloride ion.

Removal of the Aloc Group: The deprotection of the Aloc group is a well-studied process, most commonly achieved through palladium-catalyzed allyl transfer. researchgate.net The mechanism is initiated by the oxidative addition of a Palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allylic system of the Aloc group. This forms a cationic π-allyl-palladium(II) intermediate and releases carbon dioxide and the deprotected amine. researchgate.net

A crucial aspect of this mechanism is the use of a nucleophilic scavenger to irreversibly trap the reactive allyl cation. researchgate.netsigmaaldrich.com Without a scavenger, the allyl group can re-alkylate the newly liberated amine or other nucleophiles present in the reaction mixture. The choice of scavenger is critical for ensuring clean and quantitative deprotection.

Interactive Table: Common Scavengers for Aloc Deprotection

| Scavenger | Typical Conditions | Mechanism of Action | Compatibility Notes |

|---|---|---|---|

| N,N'-Dimethylbarbituric acid | Pd(PPh₃)₄, DCM/DMF | Acts as a soft nucleophile, forming a stable adduct with the allyl group. | Compatible with Fmoc/tBu strategies. nih.gov |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄, DCM | Acts as a hydride donor, reducing the allyl group to propene. | Effective for on-resin deprotection. marioschubert.chrsc.org |

| Morpholine (B109124) | Pd(PPh₃)₄, THF/DCM | A secondary amine that acts as a nucleophile to trap the allyl group. | Can be less efficient than other scavengers. researchgate.net |

| Dimedone | Pd(PPh₃)₄, THF | A 1,3-dicarbonyl compound that forms a stable, neutral adduct. | The resulting adduct is easily removed during workup. researchgate.net |

Removal of the OtBu Group: The tert-butyl ester is a robust protecting group stable to the basic and nucleophilic conditions used for Fmoc deprotection and the palladium-catalyzed conditions for Aloc removal. peptide.com Its removal is accomplished under strongly acidic conditions, typically with trifluoroacetic acid (TFA), often in the presence of scavengers like water or triisopropylsilane (B1312306) (TIS) to capture the resulting tert-butyl cation. masterorganicchemistry.comthermofisher.com The mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched by the scavenger, yielding the free carboxylic acid.

Computational Chemistry for Conformation, Reactivity, and Transition State Analysis

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that complement experimental findings. acs.org These methods are used to analyze the molecule's preferred three-dimensional shapes (conformations), predict its reactivity, and map out the energy landscapes of reaction pathways, including the structures of high-energy transition states.

For this compound, computational studies would focus on how the bulky Aloc and OtBu groups influence the torsional angles (Φ, ψ, and χ) of the threonine backbone and side chain. biorxiv.org This conformational preference is critical as it can affect steric hindrance during subsequent coupling reactions in peptide synthesis. sigmaaldrich.com Reactivity analysis can predict the most likely sites for nucleophilic or electrophilic attack, while transition state analysis helps to rationalize the observed kinetics and mechanisms of the deprotection reactions. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide highly accurate predictions of its geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as orbital energies and charge distribution. researchgate.net

DFT is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.gov For example, DFT calculations can model the transition state of the oxidative addition of the palladium catalyst to the Aloc group, providing insight into the activation energy barrier of this key deprotection step. Similarly, it can be used to compare the relative stability of different conformers of this compound, helping to identify the most populated and therefore most reactive structures in solution. researchgate.net

Interactive Table: Applications of DFT in Analyzing this compound

| Application | Information Gained | Typical Functional/Basis Set |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structure and conformational isomers. | B3LYP / 6-31G |

| Transition State Search | Identifies the structure and energy of the reaction bottleneck, allowing for rate prediction. | M06-2X / 6-311++G(d,p) biorxiv.org |

| Frequency Calculation | Confirms minima and transition states; predicts IR spectra. | B3LYP / 6-31G |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and intramolecular interactions (e.g., hydrogen bonding). | WB97XD / 6-311+G(d,p) researchgate.net |

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to model their motion over time. researchgate.netnih.gov An MD simulation calculates the forces between atoms and uses them to solve Newton's equations of motion, generating a trajectory that describes how the molecule's position and conformation evolve. nih.govbiorxiv.org

For this compound, MD simulations are essential for understanding its behavior in a solvent, which is a more realistic representation of a reaction environment. tandfonline.com These simulations can reveal:

Conformational Dynamics: How the molecule flexes and transitions between different conformations. biorxiv.org

Solvent Effects: How solvent molecules (e.g., water, DMF, DCM) arrange around the solute and how specific interactions, like hydrogen bonds, stabilize certain conformations. researchgate.net

Accessibility: Whether the protecting groups sterically hinder the reactive centers of the threonine backbone, which has implications for reaction rates.

By simulating this compound in different solvents, researchers can predict how the reaction environment influences its structure and, by extension, its reactivity in peptide synthesis.

Density Functional Theory (DFT) Calculations

Kinetic Studies and Rate Control Analysis of Synthetic Pathways

Kinetic studies measure the rates of chemical reactions, providing quantitative data on how factors like concentration, temperature, and catalysts influence reaction speed. For the synthetic pathways involving this compound, kinetic analysis is crucial for optimizing reaction conditions and achieving rate control—the ability to selectively promote a desired reaction over undesired side reactions.

The deprotection of the Aloc group is a key step where kinetic studies are applied. The rate of this palladium-catalyzed reaction is highly dependent on several variables: the nature of the Pd(0) catalyst and its ligands, the concentration and type of allyl scavenger, the solvent, and the temperature. researchgate.netnih.gov For instance, studies have shown differences in reaction kinetics when comparing various scavengers, highlighting the importance of selecting the right one for rapid and complete deprotection. researchgate.net

Similarly, the rate of OtBu cleavage is controlled by the strength and concentration of the acid (e.g., TFA) and the reaction time. Incomplete cleavage can result from insufficient time or acid strength, while prolonged exposure can lead to side reactions on sensitive amino acid residues within a larger peptide chain. thermofisher.com

By analyzing the kinetics of both the Aloc and OtBu deprotection steps, chemists can design synthetic strategies where each group can be removed selectively and efficiently, which is the essence of an orthogonal protection scheme. This ensures high yields and purity in the complex, multi-step process of solid-phase peptide synthesis. peptide.comacs.org

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Aloc Deprotection

The removal of the Allyloxycarbonyl (Aloc) group is a cornerstone of this compound's utility, traditionally achieved through palladium(0)-catalyzed reactions. sigmaaldrich.com However, research is actively pursuing more efficient, milder, and practical catalytic systems to overcome the limitations of classical methods, such as catalyst contamination of the final peptide and harsh reaction conditions.

A significant advancement lies in the development of soluble organometallic catalysts specifically designed for use in automated peptide synthesizers. google.com For instance, soluble tetrakistriphenylphosphine palladium(0) in a chloroform (B151607) solvent containing acetic acid and N-methylmorpholine has proven effective for automated deprotection protocols. google.com Another key area is the creation of immobilized or encapsulated catalysts that simplify purification. Microencapsulated palladium catalysts, for example, allow for the deprotection of allyl esters and can be easily removed by simple filtration, streamlining the synthesis of complex peptides like octaarginine. sci-hub.se This approach avoids contamination of the peptide product with heavy metals. sci-hub.se

Emerging research also explores catalysts based on metals other than palladium, such as ruthenium, which can function efficiently in aqueous environments and even within living cells, opening new avenues for biological applications. nih.govnih.gov The development of new ligands and allyl group acceptors (scavengers) is also a priority to enhance reaction kinetics and minimize side reactions under physiological conditions. uva.nlacs.org

Table 1: Comparison of Catalytic Systems for Aloc Deprotection

| Catalyst System | Typical Reagents | Environment | Key Advantages | Research Focus |

|---|---|---|---|---|

| Classical Homogeneous | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or Morpholine (B109124) | Organic Solvents (e.g., DCM, DMF) | Well-established, effective for standard SPPS. sigmaaldrich.com | Improving scavenger efficiency and reducing byproducts. |

| Automated Synthesis | Soluble Pd(PPh₃)₄, Acetic Acid, N-Methylmorpholine | Chloroform | Compatible with automated synthesizers, enables complex syntheses. google.com | Optimization of solvent systems and reaction times. |

| Microencapsulated | Palladium Nanoparticles in a Polymer Matrix | Aqueous/Organic | Simplified purification via filtration, reduced metal contamination. sci-hub.se | Enhancing catalyst stability and reusability. |

| Bioorthogonal | Ruthenium-based catalysts (e.g., [Cp(MQA)Ru(C₃H₅)]⁺PF₆⁻) | Aqueous Buffers, Cell Media | High biocompatibility, enables uncaging in living systems. nih.gov | Developing catalysts for in-vivo applications and targeted drug delivery. |

Integration of Aloc-Thr-OtBu in Flow Chemistry and Automated Synthesis

The integration of this compound into automated and flow chemistry platforms represents a significant leap forward in peptide manufacturing. Automated solid-phase peptide synthesis (SPPS) has already benefited from the orthogonality of the Aloc group, which is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal. sigmaaldrich.comluxembourg-bio.com This allows for the precise, site-specific deprotection needed for branched or cyclic peptide synthesis on an automated synthesizer. rsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, offers even greater potential for speed and efficiency. nii.ac.jp The rapid mixing and precise temperature control in micro-flow reactors can accelerate both the coupling of this compound and the subsequent palladium-catalyzed deprotection of the Aloc group. nii.ac.jp This approach can drastically reduce synthesis time from days to hours, minimize reagent excess, and allow for real-time monitoring and optimization of reaction conditions. nii.ac.jp The use of this compound in these systems is particularly advantageous for producing peptides containing the sterically hindered threonine residue, where efficient and rapid reaction cycles are crucial for achieving high purity and yield.

Table 2: Advantages of this compound in Advanced Synthesis Platforms

| Platform | Key Feature | Benefit for this compound Integration |

|---|---|---|

| Automated SPPS | Programmed, sequential addition of reagents. rsc.org | Enables reliable, multi-step synthesis of complex peptides with orthogonal deprotection schemes. google.com |

| Flow Chemistry | Continuous processing in microreactors. nii.ac.jp | Dramatically reduces reaction times for coupling and deprotection; enhances process control and scalability. |

| Hybrid Approaches | Combination of SPPS and solution-phase fragment condensation. | this compound can be used to create protected peptide fragments that are later joined in a flow reactor. |

Exploration in Supramolecular Chemistry and Materials Science

The unique chemical properties of this compound and similar protected amino acids make them promising building blocks for the field of supramolecular chemistry and materials science. The self-assembly of amino acid derivatives, driven by non-covalent interactions like hydrogen bonding and hydrophobic forces, can lead to the formation of highly ordered nanostructures such as nanofibers, nanotubes, and hydrogels. frontiersin.orgchemrxiv.orgmdpi.com

The Aloc group, along with the tert-butyl group, contributes significant hydrophobicity, which can be a driving force for self-assembly in aqueous environments. nih.gov Recent research has shown that coiled-coil peptides functionalized with Alloc-protected lysine (B10760008) can self-assemble into intricate, porous lattices driven by these hydrophobic interactions. nih.gov By incorporating this compound into a peptide sequence, chemists can precisely control the balance of hydrophilic and hydrophobic regions, programming the peptide to fold and assemble into desired supramolecular architectures. rsc.org

These materials have potential applications in tissue engineering, drug delivery, and nanotechnology. For example, self-assembling peptide hydrogels can be designed to encapsulate and release therapeutic agents in a controlled manner. frontiersin.org The ability to selectively remove the Aloc group post-assembly offers a further layer of control, allowing for the modification of the material's properties or the attachment of other functional molecules.

Advanced Derivatization for Bioorthogonal Chemistry and Chemical Biology

The Aloc group is gaining significant traction as a "caging" moiety in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. rsc.orgdypvp.edu.in The palladium or ruthenium-catalyzed deprotection of the Aloc group is highly specific and can be performed under physiological conditions, making it an ideal tool for chemical biology. nih.govresearchgate.net

By incorporating this compound into a bioactive peptide, scientists can create a temporarily inert version of that peptide. This "caged" peptide can be introduced to cells or even a whole organism. Upon administration of a biocompatible catalyst, the Aloc group is cleaved, "uncaging" the peptide and restoring its biological activity at a specific time and location. researchgate.net This strategy allows for unprecedented spatiotemporal control over biological processes.